Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate, AldrichCPR is a chemical compound with the empirical formula C12H15F2NO2 and a molecular weight of 243.25 . This compound is known for its unique structure, which includes a difluorobenzyl group attached to an amino propanoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate typically involves the reaction of 2,3-difluorobenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the starting materials and intermediates.
Analyse Chemischer Reaktionen
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2,5-difluorobenzyl)amino]propanoate: This compound has a similar structure but with the fluorine atoms positioned differently on the benzyl ring, which can affect its chemical properties and reactivity.
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate: Another structural isomer with different fluorine atom positions, leading to variations in its interaction with molecular targets.
Ethyl 3-[(2-chlorobenzyl)amino]propanoate: This compound has a chlorine atom instead of fluorine, which can significantly alter its chemical behavior and biological activity.
These comparisons highlight the uniqueness of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate in terms of its specific fluorine atom positions and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C12H15F2NO2 |
---|---|
Molekulargewicht |
243.25 g/mol |
IUPAC-Name |
ethyl 3-[(2,3-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-11(16)6-7-15-8-9-4-3-5-10(13)12(9)14/h3-5,15H,2,6-8H2,1H3 |
InChI-Schlüssel |
YLLNKMSYJMQYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNCC1=C(C(=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.